

Spectroscopic characteristics of Fmoc-p-Bz-D-Phe-OH

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Compound of Interest

Compound Name: *Fmoc-p-Bz-D-Phe-OH*

Cat. No.: *B12832095*

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An In-depth Technical Guide to the Spectroscopic Characteristics of **Fmoc-p-Bz-D-Phe-OH**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of N- α -Fmoc-p-benzoyl-D-phenylalanine (**Fmoc-p-Bz-D-Phe-OH**). Due to the limited availability of published spectroscopic data for this specific compound, this guide leverages data from the closely related and structurally similar compound, N- α -Fmoc-L-phenylalanine (Fmoc-Phe-OH), as a reference. The expected spectral variations arising from the presence of the p-benzoyl group on the phenyl ring are discussed.

Chemical Structure and Properties

Fmoc-p-Bz-D-Phe-OH is a derivative of the amino acid D-phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group and a benzoyl (Bz) group at the para position of the phenyl ring.

Property	Value
Chemical Formula	C ₃₁ H ₂₅ NO ₅
Molecular Weight	491.5 g/mol [1][2]
CAS Number	117666-97-4[2][3]
Appearance	White to off-white solid[2]
Storage Conditions	0-8 °C[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Fmoc-Phe-OH, which serves as a reference for the anticipated characteristics of **Fmoc-p-Bz-D-Phe-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Compound: Fmoc-L-Phe-OH

¹H NMR (DMSO-d₆, 400 MHz)[4]

Chemical Shift (ppm)	Multiplicity	Assignment
12.78	s	COOH
7.89	d	2H, Fmoc
7.76	d	2H, Fmoc
7.65	t	2H, Fmoc
7.41	t	2H, Fmoc
7.32	t	2H, Fmoc
7.28 - 7.21	m	5H, Phenyl
4.22 - 4.13	m	3H, Fmoc-CH, CH ₂
3.09	dd	1H, β-CH ₂
2.88	dd	1H, β-CH ₂

¹³C NMR (DMSO-d₆, 100 MHz) - Reference: Fmoc-L-Phe-OH (Note: Specific data for Fmoc-Phe-OH was not found in the provided search results, but a general description is provided based on known chemical shifts).

Chemical Shift (ppm)	Assignment
~173	C=O (Carboxylic Acid)
~156	C=O (Fmoc Carbamate)
~144, 141	Quaternary C (Fmoc)
~138	Quaternary C (Phenyl)
~129, 128, 127, 126, 125, 120	Aromatic C (Fmoc and Phenyl)
~66	Fmoc-CH ₂
~56	α-CH
~47	Fmoc-CH
~37	β-CH ₂

Expected Spectral Features for Fmoc-p-Bz-D-Phe-OH:

- ^1H NMR:** The spectrum will be more complex in the aromatic region (typically 7.0-8.0 ppm) due to the presence of the benzoyl group's five additional aromatic protons. These will likely appear as multiplets. The signals for the D-phenylalanine core and the Fmoc group should be similar to those of the L-isomer, with minor shifts possible due to the electronic effect of the benzoyl substituent.
- ^{13}C NMR:** Additional aromatic carbon signals from the benzoyl group will be present. A new quaternary carbon signal for the ketone carbonyl group of the benzoyl moiety is expected to appear in the downfield region, typically around 190-200 ppm.

Mass Spectrometry (MS)

Reference Compound: Fmoc-L-Phe-OH

Ion	m/z
$[\text{M}+\text{Na}]^+$	410.1
$[\text{M}+\text{H}]^+$	388.1

Expected Mass Spectrum for Fmoc-p-Bz-D-Phe-OH:

The molecular weight of **Fmoc-p-Bz-D-Phe-OH** is 491.5 g/mol . Therefore, the expected mass spectrum would show:

Ion	m/z
$[\text{M}+\text{H}]^+$	492.5
$[\text{M}+\text{Na}]^+$	514.5
$[\text{M}+\text{K}]^+$	530.5

Infrared (IR) Spectroscopy

Reference Compound: Fmoc-L-Phe-OH[5]

Wavenumber (cm ⁻¹)	Assignment
~3300	O-H stretch (Carboxylic Acid)
~3060	C-H stretch (Aromatic)
~2950	C-H stretch (Aliphatic)
~1720	C=O stretch (Carboxylic Acid)
~1690	C=O stretch (Fmoc Carbamate)
~1530	N-H bend
~1450, 740	Aromatic C=C bend

Expected IR Spectrum for **Fmoc-p-Bz-D-Phe-OH**:

The IR spectrum will be very similar to that of Fmoc-Phe-OH, with the addition of a distinct absorption band corresponding to the carbonyl stretching vibration of the benzoyl ketone.

Wavenumber (cm ⁻¹)	Assignment
~1660	C=O stretch (Benzoyl Ketone)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Fmoc-protected amino acids is dominated by the strong absorbance of the fluorenyl group.^{[6][7]}

Reference Compound: Fmoc-Phe-OH

Wavelength (nm)	Molar Extinction Coefficient (ε)	Solvent
~265	~18,000	Acetonitrile
~290	~5,800	Acetonitrile
~301	~7,800	Piperidine/DMF

Expected UV-Vis Spectrum for **Fmoc-p-Bz-D-Phe-OH**:

The benzoyl group is also a chromophore. Its presence is expected to cause a slight red-shift (shift to longer wavelengths) of the absorption maxima and potentially an increase in the molar extinction coefficients. Phenylalanine itself has absorption maxima at approximately 198 nm and 258 nm.[8] The combined chromophoric system of the fluorenyl and benzoyl groups will result in a complex spectrum.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of Fmoc-protected amino acids.

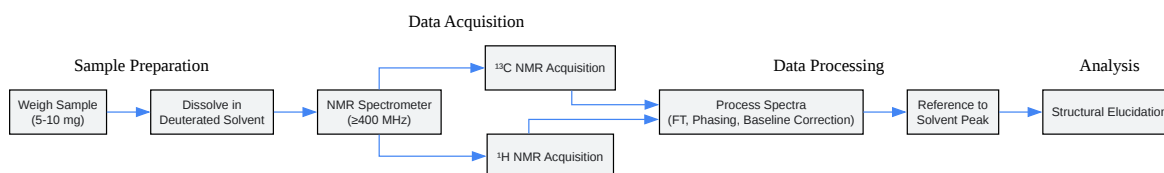
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or MeOD). The choice of solvent will depend on the solubility of the compound.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak.
- **^{13}C NMR Acquisition:**
 - Acquire a standard one-dimensional ^{13}C spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

- Reference the spectrum to the solvent peak.



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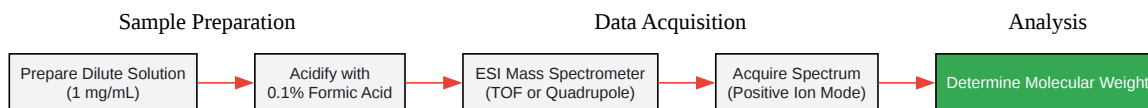
NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol, often with the addition of 0.1% formic acid to promote ionization.[9]
- **Instrumentation:** Use an electrospray ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole analyzer for high-resolution mass measurements.
- **Data Acquisition:**
 - Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
 - Acquire the spectrum in positive ion mode to observe $[M+H]^+$, $[M+Na]^+$, and $[M+K]^+$ ions.
 - For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy.



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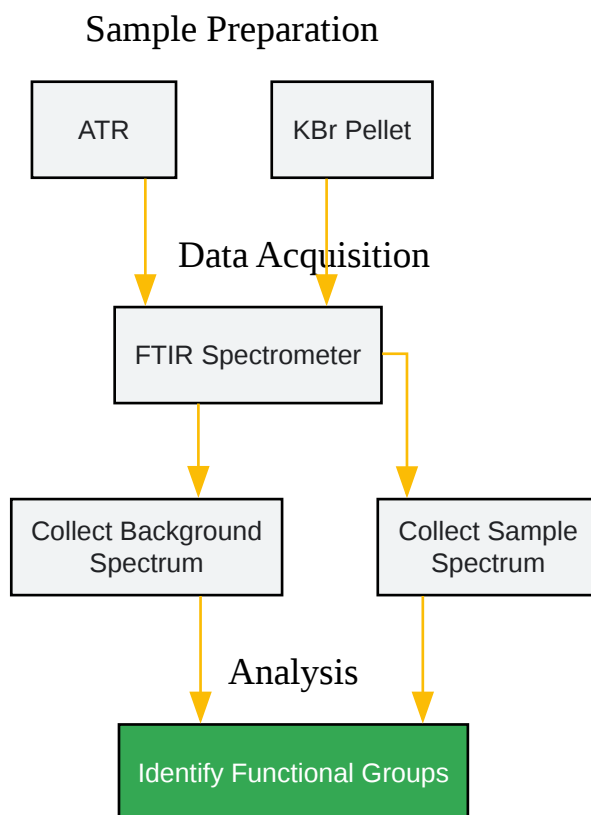
Mass Spectrometry Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.



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Infrared Spectroscopy Experimental Workflow

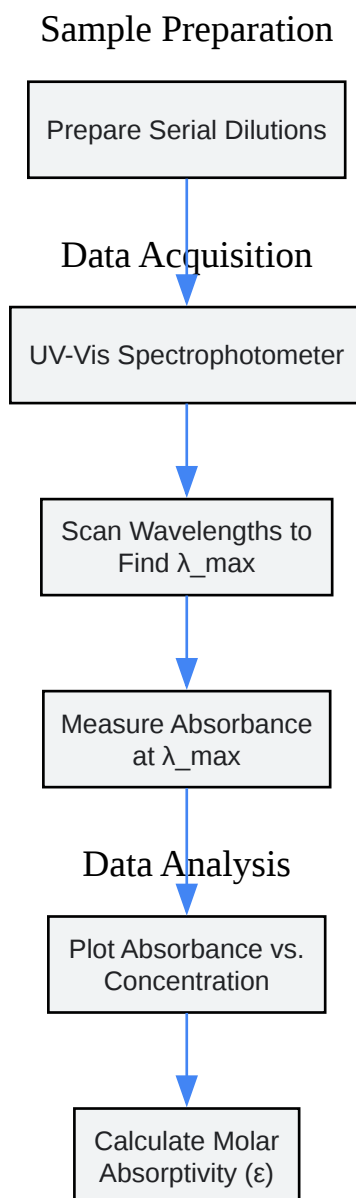
Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity.

Methodology:

- Sample Preparation: Prepare a series of accurate dilutions of the sample in a UV-transparent solvent (e.g., acetonitrile, methanol, or ethanol).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use a quartz cuvette with a 1 cm path length.

- Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
- Scan a range of wavelengths (e.g., 200-400 nm) to identify the absorption maxima (λ_{max}).
- Measure the absorbance at the λ_{max} for each concentration.
- Data Analysis:
 - Plot absorbance versus concentration.
 - According to the Beer-Lambert law ($A = \epsilon bc$), the slope of the resulting line will be the molar absorptivity (ϵ).



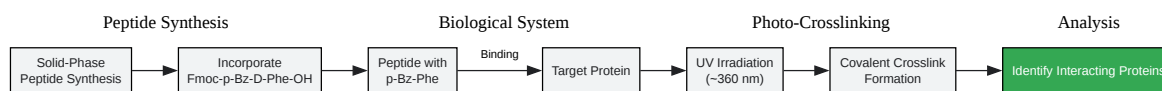
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UV-Vis Spectroscopy Experimental Workflow

Signaling Pathways and Logical Relationships

While **Fmoc-p-Bz-D-Phe-OH** is a synthetic amino acid derivative and not directly involved in biological signaling pathways, its application in peptide synthesis is part of a logical workflow. The benzoylphenylalanine moiety is often incorporated into peptides as a photo-crosslinking

agent to study protein-protein interactions. Upon UV irradiation, it forms a reactive species that can covalently bind to interacting proteins.



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Application of p-Benzoyl-Phenylalanine in Photo-Crosslinking

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